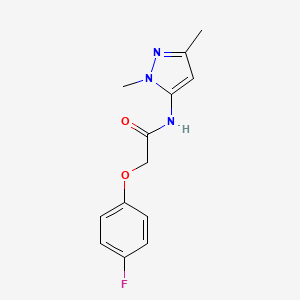

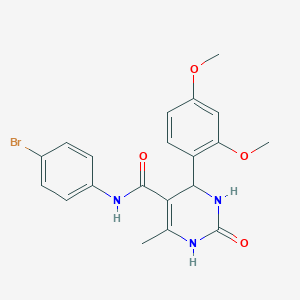

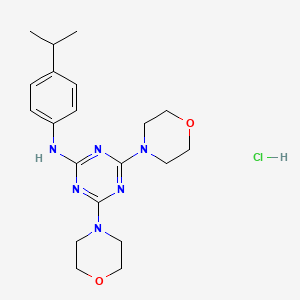

![molecular formula C13H20FNO4S2 B2540281 2-[(3-fluoro-4-metoxibencenosulfonamido)metil]-4-(metilsulfanil)butan-2-ol CAS No. 1396773-69-5](/img/structure/B2540281.png)

2-[(3-fluoro-4-metoxibencenosulfonamido)metil]-4-(metilsulfanil)butan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxybenzenesulfonamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzenesulfonamide derivatives with different substituents that have been synthesized and evaluated for their biological activities, such as COX-2 inhibition, cytotoxicity, and enzyme inhibitory activities . These studies provide a context for understanding the potential chemical behavior and applications of similar sulfonamide compounds.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of a suitable amine with benzenesulfonyl chloride in the presence of a base, as seen in the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine . The introduction of substituents such as fluorine, hydroxy, methoxy, or methylthio groups can be achieved through various synthetic routes, including the use of substituted benzaldehydes or halides . The synthesis of JTE-522, a COX-2 inhibitor, also involved the introduction of a fluorine atom to enhance selectivity .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as elemental analysis . Quantum-chemical calculations can be applied to predict the optimized state, free energy, and molecular orbitals participating in spectrum formation . The crystal structures of related compounds have been investigated to understand intermolecular interactions and packing patterns .

Chemical Reactions Analysis

The introduction of a fluorine atom into the benzenesulfonamide structure has been shown to preserve COX-2 potency and increase COX-1/COX-2 selectivity . The N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant with a copper catalyst indicates the potential for radical reactions involving sulfonamide compounds . Enantiodivergent fluorination using cinchona alkaloids and N-fluorobenzenesulfonimide demonstrates the ability to introduce chirality into the sulfonamide framework .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their substituents. For instance, the cytotoxic and tumor-specific activities of certain derivatives were found to be dependent on the nature of the substituents, such as the 3,4,5-trimethoxy and 4-hydroxy groups . The inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase are also modulated by the molecular structure of the sulfonamide derivatives . The crystallographic analysis provides insights into the hydrogen bonding and other intermolecular interactions that can affect the physical properties of these compounds .

Aplicaciones Científicas De Investigación

Reacciones de Acoplamiento Cruzado

Ácidos borónicos: desempeñan un papel crucial en las reacciones de acoplamiento cruzado, particularmente en las reacciones de Suzuki-Miyaura y Buchwald-Hartwig. Nuestro compuesto contiene una porción de ácido borónico (ácido 3-fluoro-4-metoxifenilborónico), que se puede utilizar como un socio de acoplamiento con diversos electrófilos (por ejemplo, haluros de arilo, triflatos) para sintetizar diversos compuestos orgánicos. Los investigadores pueden explorar su utilidad en la construcción de moléculas complejas.

Propiedades

IUPAC Name |

3-fluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20FNO4S2/c1-13(16,6-7-20-3)9-15-21(17,18)10-4-5-12(19-2)11(14)8-10/h4-5,8,15-16H,6-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSJZEAQYHKPKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNS(=O)(=O)C1=CC(=C(C=C1)OC)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

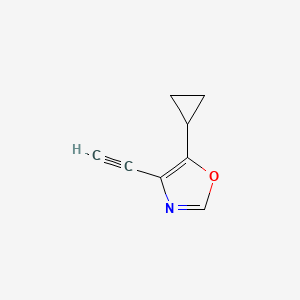

![N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2540203.png)

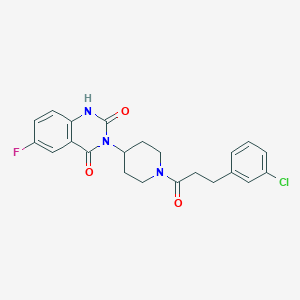

![1-Methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2540214.png)

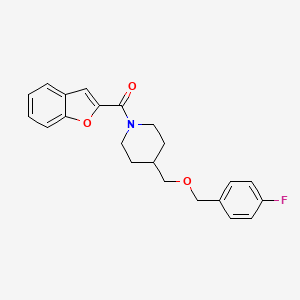

![9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid](/img/structure/B2540216.png)

![1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea](/img/structure/B2540220.png)